molecular formula C8H13NO2 B13217640 Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate

Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B13217640
M. Wt: 155.19 g/mol
InChI Key: FEPWXYGRHCYNCY-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[410]heptane-7-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclization of appropriate starting materials in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[4.1.0]heptane: A related compound with a similar bicyclic structure but without the ester functional group.

    tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another related compound with an oxygen atom in the ring system.

Uniqueness

Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate is unique due to its specific structure, which includes both a nitrogen atom and an ester functional group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-9-4-6(5)7/h5-7,9H,2-4H2,1H3

InChI Key

FEPWXYGRHCYNCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C1CNCC2

Origin of Product

United States

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